N-Nitrosodibutylamine-d18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

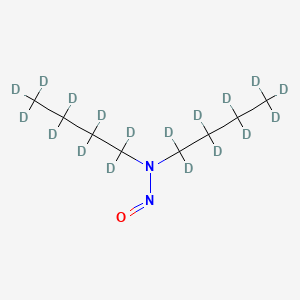

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

176.35 g/mol |

IUPAC Name |

N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide |

InChI |

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |

InChI Key |

YGJHZCLPZAZIHH-VAZJTQEUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O |

Canonical SMILES |

CCCCN(CCCC)N=O |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitrosodibutylamine-d18: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of N-Nitrosodibutylamine-d18 (NDBA-d18). This deuterated analog of the known carcinogen N-Nitrosodibutylamine (NDBA) serves as a critical internal standard for the accurate quantification of nitrosamine (B1359907) impurities in various matrices, including pharmaceuticals and environmental samples.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled compound where 18 hydrogen atoms in the N-Nitrosodibutylamine molecule have been replaced with deuterium. This isotopic substitution results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | N-Nitroso-di-n-butylamine-d18 |

| Synonyms | NDBA-d18, Dibutylnitrosamine-d18, N-Butyl-N-nitroso-1-butanamine-d18[1][2][3][4] |

| CAS Number | 1219798-82-9[1][5] |

| Unlabeled CAS Number | 924-16-3[3][5] |

| Molecular Formula | C₈D₁₈N₂O[2][6] |

| Molecular Weight | 176.35 g/mol [1][4][5][6][7] |

| Appearance | Colorless to light yellow oily liquid[3][7][8] |

| Purity | >95% (GC)[5], 98% atom D[3] |

| Solubility | Soluble in Chloroform, Methanol[3] |

| Storage Temperature | -20°C[3][7] |

Chemical Structure:

The structure of this compound consists of a nitroso group (-N=O) attached to a dibutylamine (B89481) backbone, where all hydrogen atoms have been substituted with deuterium.

Structural Representations:

-

SMILES: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(N=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H][1][7]

-

InChI: InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2[1]

Metabolic Activation and Carcinogenic Pathway

N-Nitrosamines like NDBA are not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[7] The primary pathway for this activation is through enzymatic oxidation by cytochrome P450 (CYP450) enzymes, predominantly in the liver.[2][7]

The metabolic activation of N-Nitrosodibutylamine involves the hydroxylation of the α-carbon atom of the butyl groups.[2][7] This initial step is critical for its transformation into a reactive electrophilic intermediate that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[2] Other metabolic pathways, including β, γ, and δ-hydroxylation of the butyl group, also occur.[2]

Experimental Protocols: Use as an Internal Standard

This compound is extensively used as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of nitrosamines. This technique provides high accuracy and precision by correcting for sample matrix effects and variations during sample preparation and analysis.[8]

General Workflow for Nitrosamine Analysis using NDBA-d18

Detailed Methodologies

1. Sample Preparation (General Procedure for Water Samples):

This protocol is a generalized representation based on common practices for nitrosamine analysis in water.[1][8]

-

Internal Standard Spiking: To a 500 mL water sample, add a known concentration of this compound solution (e.g., to achieve a final concentration of 1 µg/mL).

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., coconut charcoal-based) with dichloromethane (B109758) followed by methanol (B129727) and then reagent water.

-

Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with reagent water to remove interferences.

-

Elute the nitrosamines (including NDBA-d18) from the cartridge using an appropriate solvent such as dichloromethane.

-

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Reconstitution: The residue can be reconstituted in a suitable solvent for injection into the analytical instrument.

2. LC-MS/MS Analysis (Illustrative Conditions):

The following are typical, not exhaustive, parameters for LC-MS/MS analysis of nitrosamines.

| Parameter | Example Value |

| LC Column | C18 or Phenyl column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient to separate the target nitrosamines |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for both the native nitrosamine and NDBA-d18 |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of nitrosamine impurities. Its well-defined chemical properties and structural integrity make it an ideal internal standard for robust analytical methodologies. Understanding its metabolic activation pathway is crucial for toxicological risk assessment and for guiding the development of strategies to mitigate human exposure to carcinogenic nitrosamines. The experimental protocols outlined in this guide provide a foundation for researchers to develop and validate sensitive analytical methods for the monitoring of these critical contaminants.

References

- 1. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of N-Nitrosodibutylamine-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of N-Nitrosodibutylamine-d18 (NDBA-d18). This deuterated analog of N-Nitrosodibutylamine (NDBA) is a critical internal standard for the accurate quantification of NDBA in various matrices, particularly in the context of pharmaceutical safety and environmental monitoring. This document details the synthetic pathway, experimental protocols, and analytical characterization of NDBA-d18.

Introduction

N-Nitrosamines are a class of chemical compounds that have garnered significant attention due to their potential carcinogenic properties. N-Nitrosodibutylamine (NDBA) is a member of this class and can be found as a contaminant in some foods, cosmetics, and pharmaceutical products.[1] Accurate and sensitive analytical methods are therefore essential for the detection and quantification of NDBA at trace levels. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations during sample preparation and analysis.[2][3]

Synthesis of this compound

The synthesis of this compound is achieved through the nitrosation of its deuterated precursor, dibutylamine-d18. This process involves the introduction of a nitroso group (-N=O) onto the secondary amine.

Synthetic Pathway

The general and widely accepted method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, most commonly sodium nitrite (B80452), under acidic conditions.[4] The synthesis of NDBA-d18 follows this established pathway, starting from commercially available dibutylamine-d18.

Figure 1. General synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a reliable procedure can be adapted from the well-documented synthesis of similar deuterated nitrosamines, such as N-Nitrosodiethylamine-d10.[4]

Materials and Equipment

| Material/Equipment | Description |

| Dibutylamine-d18 | Starting material |

| Sodium Nitrite (NaNO₂) | Nitrosating agent |

| Hydrochloric Acid (HCl) | Acid catalyst |

| Dichloromethane (B109758) (CH₂Cl₂) | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Dropping funnel | For controlled addition of reagents |

| Ice bath | To maintain low temperature |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Glassware for distillation/chromatography | For purification |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dibutylamine-d18 in water. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Nitrosating Agent: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled and stirring solution of dibutylamine-d18.

-

Acidification: Slowly add hydrochloric acid dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The pH of the solution should be maintained in the acidic range (typically pH 3-4) to facilitate the formation of the nitrosating agent, nitrous acid.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition of all reagents is complete.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final, high-purity product.

Safety Precautions

N-Nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste materials should be disposed of according to institutional safety guidelines.

Data Presentation

The following tables summarize the key physicochemical and analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₈D₁₈N₂O | [5] |

| Molecular Weight | 176.35 g/mol | [5] |

| CAS Number | 1219798-82-9 | [5][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity (typical) | >98% | [7] |

Table 2: Analytical Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Absence of signals in the regions corresponding to butyl protons, confirming complete deuteration. |

| ¹³C NMR | Signals corresponding to the four distinct carbon atoms of the butyl chains. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 176. Characteristic fragmentation pattern with the loss of the nitroso group (-NO) resulting in a fragment at m/z 146. |

| Isotopic Purity | Typically determined by mass spectrometry, with expected isotopic purity of >98 atom % D. |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. Experimental workflow for the synthesis of NDBA-d18.

Conclusion

This technical guide outlines the synthesis and isotopic labeling of this compound. The described synthetic method, adapted from established procedures for analogous compounds, provides a reliable pathway to obtain this crucial internal standard. The provided data and workflow diagrams serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and safety assessment, enabling the accurate and sensitive quantification of N-Nitrosodibutylamine in various samples.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Nitroso-di-n-butylamine-d18 | LGC Standards [lgcstandards.com]

- 6. CAS 1219798-82-9: N-Nitroso-di-n-butylamine-d18 [cymitquimica.com]

- 7. ð-Nitroso-di-ð-butylamine (NDBA) (Dââ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-11196-1.2 [isotope.com]

The Carcinogenic Potential of N-Nitrosodibutylamine and Its Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodibutylamine (NDBA) is a potent N-nitroso compound recognized for its carcinogenic properties in various animal models. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) and "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP), NDBA poses a significant concern for human health.[1][2][3] Its carcinogenicity is not direct; it necessitates metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophilic intermediates that can form DNA adducts, initiating a cascade of cellular events that can lead to cancer. This technical guide provides a comprehensive overview of the carcinogenic potential of NDBA and its isotopes, detailing its mechanisms of action, quantitative toxicity data, experimental protocols for its assessment, and the cellular signaling pathways involved in its carcinogenicity.

Mechanism of Carcinogenesis

The carcinogenic activity of NDBA is contingent upon its metabolic activation, primarily in the liver, by CYP enzymes.[4] This biotransformation involves the hydroxylation of the α-carbon atom of the butyl groups, leading to the formation of an unstable α-hydroxy-NDBA. This intermediate spontaneously decomposes to yield a reactive butyl-diazonium ion, which is a potent alkylating agent. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[5][6] The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that regulate cell growth and differentiation, such as oncogenes and tumor suppressor genes. The accumulation of these mutations can ultimately lead to the initiation and promotion of cancer.[4]

The Role of Isotopes

Quantitative Data on Carcinogenicity and Genotoxicity

The carcinogenic and genotoxic potential of NDBA has been evaluated in a variety of in vivo and in vitro studies. The following tables summarize the key quantitative data from these studies.

Carcinogenicity Data in Animal Models

| Species | Strain | Route of Administration | Dose | Duration of Exposure | Target Organ(s) | Tumor Incidence | Reference |

| Rat | Fischer 344 | Gavage | 2 mmol/kg/day | 30 weeks | Liver, Forestomach, Urinary Bladder | Liver carcinomas (~60%), Forestomach carcinomas (50%), Bladder carcinomas (35%) | [1] |

| Rat | Fischer 344 | Gavage | 1 mmol/kg/day | 30 weeks | Liver, Forestomach, Urinary Bladder | Not specified, but noted as a weaker carcinogen than nitrosodipropylamine | [1] |

| Hamster | Syrian Golden | Dietary | Not Specified | Chronic | Urinary Bladder, Nasal sinuses, Trachea, Esophagus, Forestomach | Significant suppression of bladder tumors with indole (B1671886) co-administration | [8] |

| Mouse | - | Oral | Not Specified | - | Upper Digestive Tract | - | [2] |

| Guinea Pig | - | Oral | Not Specified | Urinary Bladder | - | [2] |

TD50 (Tumorigenic Dose 50) Values

| Species | TD50 (mg/kg/day) | Reference |

| Multiple | 8.2 | [9] |

Genotoxicity Data in Human Cell Lines

| Cell Line | Assay | Concentration/Dose | Exposure Time | Result | Reference |

| HepaRG (2D) | Micronucleus Assay | Concentration-dependent increase | 24 hours | Positive | [10] |

| HepaRG (3D) | Micronucleus Assay | Concentration-dependent increase | 24 hours | Positive | [10] |

| TK6 (CYP2A6-expressing) | γH2A.X formation | Not specified | 24 hours | Weak positive | [11] |

| TK6 (CYP2A6-expressing) | Micronucleus Assay | Not specified | 24 hours | Negative | [11] |

| HepaRG (2D & 3D) | Comet Assay | Concentration-dependent increase in DNA damage | Not specified | Positive | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the carcinogenic potential of NDBA. The following sections outline the key experimental protocols.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. For N-nitrosamines like NDBA, an enhanced protocol is recommended.

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101) are typically used.

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix). For nitrosamines, S9 from the livers of hamsters or rats pre-treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone) is recommended. A higher concentration of S9 (e.g., 30%) is often more effective.

-

Procedure (Pre-incubation method):

-

A mixture of the bacterial tester strain, the test compound (NDBA) at various concentrations, and the S9 mix (or buffer for the non-activation condition) is pre-incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Molten top agar (B569324) is added to the mixture.

-

The entire mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is reproducible.

In Vivo Micronucleus Assay in Rodents

The in vivo micronucleus assay detects chromosomal damage or damage to the mitotic apparatus.

-

Animal Model: Typically, male and female rats or mice are used.

-

Dosing: NDBA is administered at three dose levels, usually via oral gavage or intraperitoneal injection. The dosing can be a single treatment or repeated daily for a short period (e.g., 2-4 days).

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours). For liver-specific effects, hepatocytes can be isolated.

-

Slide Preparation and Staining:

-

For bone marrow, cells are flushed from the femur, smeared on a slide, and stained with a fluorescent dye (e.g., acridine (B1665455) orange) or a Romanowsky-type stain (e.g., Giemsa).

-

For peripheral blood, reticulocytes are often analyzed using flow cytometry after staining with a fluorescent dye that specifically labels RNA-containing cells.

-

-

Scoring and Data Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) or reticulocytes is determined by scoring a sufficient number of cells (e.g., 2000 per animal). A positive response is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Long-Term Carcinogenicity Bioassay in Rodents

This is the gold standard for assessing the carcinogenic potential of a chemical.

-

Animal Model: Typically, groups of male and female rats and mice are used.

-

Dosing and Duration: NDBA is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats). At least three dose levels and a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination.

-

Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods. The dose-response relationship for tumor induction is evaluated.

Visualizations of Key Processes

Metabolic Activation of N-Nitrosodibutylamine

References

- 1. Carcinogenesis in Fischer rats by nitrosodipropylamine, nitrosodibutylamine and nitrosobis(2-oxopropyl)amine given by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suppression of dibutylnitrosamine-induced bladder carcinomas in hamsters by dietary indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Biotransformation of N-Nitrosodibutylamine-d18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of N-Nitrosodibutylamine (NDBA), with a specific focus on its deuterated isotopologue, N-Nitrosodibutylamine-d18 (NDBA-d18). NDBA is a potent animal carcinogen found as a contaminant in various products, and understanding its metabolic pathways is crucial for toxicological assessment.[1] NDBA-d18, a stable isotope-labeled version of NDBA, serves as an essential tool in metabolic studies and as an internal standard for accurate quantification in analytical methods.[2] While the metabolic pathways of NDBA-d18 are presumed to mirror those of its non-deuterated counterpart, the deuterium (B1214612) substitution can introduce significant kinetic isotope effects, altering the rate and distribution of its metabolites.

Metabolic Pathways of N-Nitrosodibutylamine

The biotransformation of NDBA is a complex process primarily mediated by the Cytochrome P450 (CYP450) family of enzymes.[3] Metabolism occurs through several key oxidative pathways, primarily targeting the butyl chains of the molecule. These pathways can be broadly categorized into bioactivation routes, which lead to carcinogenic intermediates, and detoxification routes.

The principal metabolic transformations include:

-

α-Hydroxylation: This is considered the primary bioactivation pathway.[3][4] Oxidation at the α-carbon (the carbon atom adjacent to the nitroso group) generates an unstable intermediate, α-hydroxyNDBA. This intermediate spontaneously decomposes to form butyraldehyde (B50154) and a reactive butyl-diazonium ion. This electrophilic species can subsequently alkylate cellular macromolecules, including DNA, leading to the formation of DNA adducts, which is a critical event in initiating carcinogenesis.[1][3] This pathway is strongly associated with liver tumor induction.[5]

-

ω-Hydroxylation: Oxidation at the terminal carbon (C4) of a butyl chain produces N-butyl-N-(4-hydroxybutyl)nitrosamine (NB4HBA). This metabolite can be further oxidized by alcohol and aldehyde dehydrogenases to form N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[6][7] This pathway is considered a major route of metabolism and is strongly linked to the induction of urinary bladder tumors.[6][8]

-

ω-1-Hydroxylation: Oxidation at the sub-terminal carbon (C3) results in the formation of N-butyl-N-(3-hydroxybutyl)nitrosamine (NB3HBA). This is generally considered a significant, though sometimes less predominant, pathway compared to ω-hydroxylation.[6][9]

-

ω-2-Hydroxylation: Oxidation at the C2 position yields N-butyl-N-(2-hydroxybutyl)nitrosamine, which has been identified as a minor metabolic pathway.[6]

-

Denitrosation: This is a detoxification pathway where the nitroso group is cleaved from the molecule, reducing its carcinogenic potential. For other nitrosamines like N-nitrosodimethylamine (NDMA), denitrosation is a recognized metabolic route.[10][11]

The following diagram illustrates the primary metabolic pathways of NDBA.

The Influence of Deuteration: Metabolic Fate of NDBA-d18

The substitution of hydrogen with deuterium (as in NDBA-d18) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in CYP450-mediated oxidation. This phenomenon, known as the primary kinetic isotope effect (KIE), can significantly slow down the metabolic rate.

For NDBA-d18, where all 18 hydrogens on the butyl chains are replaced with deuterium, a pronounced KIE is expected to reduce the rates of α-, ω-, and (ω-1)-hydroxylation. Studies on fully deuterated N-nitrosodimethylamine (NDMA-d6) have shown that deuteration leads to a metabolic shift: the rate of α-hydroxylation (the bioactivation pathway) is decreased, while the proportion of metabolism proceeding through denitrosation (a detoxification pathway) is increased.[11][12] This shift ultimately reduces the formation of DNA adducts and lowers the carcinogenicity of the deuterated compound.[11] A similar effect is anticipated for NDBA-d18, making it a valuable tool for investigating the precise contribution of different metabolic pathways to overall toxicity.

Quantitative Metabolic Data

Quantitative analysis of NDBA metabolism reveals significant variations depending on the biological system studied. The small intestine, for instance, exhibits a high capacity for first-pass metabolism.[8][13]

Table 1: Distribution of NDBA Metabolites in Rat Small Intestine Perfusion Studies

| Metabolite Class | Percentage of Total Metabolites | Key Metabolites Identified | Reference |

| ω-Hydroxylation Products | 75-95% | NB4HBA, NB3CPA | [9] |

| Total Absorbed Radioactivity from ω-Hydroxylation | >90% | NB4HBA, NB3CPA | [8] |

| α- and ω-1-Hydroxylation Products | Minor pathways in intestine | NB3HBA | [9][13] |

Data from in vitro isolated perfused rat small intestinal segments.

Table 2: Urinary Metabolites of NDBA Identified in Rats

| Metabolite | Chemical Name | Pathway | Notes | Reference |

| BCPN | N-butyl-N-(3-carboxypropyl)nitrosamine | ω-Oxidation | Major urinary metabolite | [6] |

| NB3HBA | N-butyl-N-(3-hydroxybutyl)nitrosamine | ω-1-Oxidation | Excreted as free form and glucuronide conjugate | [6] |

| NB2HBA | N-butyl-N-(2-hydroxybutyl)nitrosamine | ω-2-Oxidation | Minor pathway product | [6] |

| NB4HBA | N-butyl-N-(4-hydroxybutyl)nitrosamine | ω-Oxidation | Precursor to BCPN | [9] |

Unchanged NDBA is generally not found in the urine, indicating extensive metabolism.[6]

Experimental Protocols

The study of NDBA and NDBA-d18 metabolism employs a range of in vivo and in vitro experimental models, coupled with sensitive analytical techniques.

-

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley or Fischer rats are commonly used.[5][14]

-

Administration: NDBA or its labeled analogue is administered orally (p.o.) or via intravenous (i.v.) injection.[11] Doses can range from µmol/kg to mmol/kg depending on the study's objective (toxicokinetics vs. carcinogenicity).[5][11]

-

Sample Collection: Urine and feces are collected over 24-48 hours using metabolic cages. Blood samples may be collected serially to determine pharmacokinetic parameters.[5][11] Tissues of interest (liver, bladder, lung, esophagus) are harvested at the end of the study for analysis of metabolites or DNA adducts.[14]

-

-

In Vitro Models

-

Isolated Perfused Organs: The isolated perfused rat small intestine model is used to study first-pass metabolism without interference from the liver.[8][9] The organ is vascularly perfused, and the test compound is introduced into the lumen. Samples of the perfusate and the absorbed fluid are collected for analysis.

-

Liver Microsomes: Microsomal fractions isolated from rat liver homogenates are used to study CYP450-dependent metabolism in a simplified system.[15] Incubations typically include the microsomes, the nitrosamine (B1359907) substrate, and an NADPH-generating system in a buffered solution.

-

Isolated Hepatocytes: Primary hepatocytes provide a model that retains a broader range of metabolic enzymes compared to microsomes.[16][17] Cells are incubated with the test compound, and both the cells and the incubation medium are analyzed for metabolites.

-

-

Analytical Methods

-

Sample Preparation: Metabolites are typically extracted from biological matrices (urine, plasma, tissue homogenates) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Enzymatic hydrolysis (e.g., with β-glucuronidase) is often required to release conjugated metabolites.[6]

-

Detection and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for identifying and quantifying volatile nitrosamines and their metabolites after derivatization.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for its high sensitivity and specificity in analyzing a wide range of metabolites without the need for derivatization. It is the standard for quantifying trace levels of nitrosamine impurities.[18][19] NDBA-d18 is a critical internal standard in this method to correct for matrix effects and variations in extraction recovery.

-

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): A highly specific detector for nitrosamines, often used for screening and quantification.[5]

-

-

Conclusion

The biotransformation of N-Nitrosodibutylamine is a multifaceted process involving competing pathways of metabolic activation and detoxification, which are critical determinants of its organ-specific carcinogenicity. The primary routes of metabolism are α-hydroxylation, leading to DNA-reactive species, and side-chain oxidations (ω, ω-1), which produce major urinary metabolites linked to bladder cancer. The use of the stable isotope-labeled analogue, this compound, is indispensable for modern research in this field. The kinetic isotope effect resulting from deuteration is expected to slow the overall rate of metabolism and shift the balance away from bioactivation pathways. This characteristic not only makes NDBA-d18 an ideal internal standard for precise and accurate quantification but also provides a unique tool for dissecting the contribution of specific metabolic pathways to the toxicological profile of NDBA. This guide provides researchers with the foundational knowledge of the metabolic pathways, quantitative data, and experimental approaches necessary for advancing the study of nitrosamine toxicology and risk assessment.

References

- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluoro-substituted N-nitrosamines. 8. N-Nitrosodibutylamine and omega-fluorinated analogues: in vivo metabolism in relation to the induction of urinary bladder cancer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic fate of N,N-dibutylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Intestinal first-pass metabolism of nitrosamines. 4. Metabolism of N-nitrosodibutylamine in vascularly autoperfused jejunal and ileal loops of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. [PDF] Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. | Semantic Scholar [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Tissue-specificity of N-nitrosodibutylamine metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The relationship between N-nitrosodimethylamine metabolism and DNA methylation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitrosodibutylamine-d18: A Comprehensive Technical Guide to Material Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for N-Nitrosodibutylamine-d18 (NDBA-d18). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the compound's properties, hazards, and requisite safety protocols. This compound is a deuterated form of N-Nitrosodibutylamine (NDBA), a chemical classified as a probable human carcinogen.[1] The deuterated analogue is often used as an internal standard in analytical chemistry for the accurate quantification of NDBA in various matrices, including pharmaceuticals, food, and environmental samples.[2]

Core Safety and Handling Summary

This compound is a light-sensitive, oily liquid that is colorless to pale yellow.[3][4] It is classified as a suspected carcinogen and is harmful if swallowed.[3] Due to its hazardous nature, stringent safety precautions are essential during handling, storage, and disposal. All work with this compound should be conducted in a designated area, within a certified chemical fume hood, to minimize exposure risk.[5][6] Personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[2][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart, N-Nitrosodibutylamine. Data for the non-deuterated form is included as a reference due to the limited availability of specific toxicological data for the deuterated compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | N-nitrosodi-n-butyl-d18-amine | [3] |

| Synonyms | N,N-Bis(butyl-d9)nitrous amide, NDBA-d18 | [7] |

| CAS Number | 1219798-82-9 | [7] |

| Molecular Formula | C₈D₁₈N₂O | [7] |

| Molecular Weight | 176.35 g/mol | [7][8] |

| Physical State | Liquid, Oily | [3] |

| Appearance | Colorless to Light Yellow | [3][4] |

| Boiling Point | No data available for d18. (116°C at 14 mmHg for non-deuterated) | [9] |

| Melting/Freezing Point | No data available | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [4] |

| Stability | Stable under normal conditions. Light sensitive. | [3][4] |

| Storage Temperature | 2-8°C, Refrigerator | [7] |

Table 2: Toxicological Data

Note: The following data pertains to the non-deuterated form, N-Nitrosodibutylamine (CAS 924-16-3), and should be used as a conservative estimate for the deuterated compound.

| Parameter | Value | Species | Route | Source(s) |

| LD50 (Lethal Dose, 50%) | 1200 mg/kg | Rat | Oral | [10][11][12] |

| 1200 mg/kg | Rat | Subcutaneous | [10][11] | |

| 2150 mg/kg | Hamster | Oral | [11][12][13] | |

| 1200 mg/kg | Hamster | Intraperitoneal | [11][13] | |

| 561 mg/kg | Hamster | Subcutaneous | [11][13] | |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans. | - | - | [10][12] |

| NTP: Reasonably anticipated to be a human carcinogen. | - | - | [10][12] | |

| EPA: Probable human carcinogen (Group B2). | - | - | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized procedures for handling carcinogenic N-nitrosamines in a laboratory setting, which must be adapted to specific experimental needs and institutional safety guidelines.

General Handling and Solution Preparation

-

Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, clearly marked with a "carcinogen" warning sign.[6][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[2][5]

-

Weighing: If weighing the neat oil, do so within the fume hood. Use disposable weigh boats.

-

Solution Preparation:

-

Use a calibrated positive displacement pipette or a gas-tight syringe for transferring the liquid.

-

Prepare solutions within the fume hood.

-

The compound is slightly soluble in methanol and chloroform.[4]

-

-

Decontamination: Decontaminate all surfaces and equipment after use. A common practice for nitrosamine (B1359907) decontamination involves using a solution of hydrobromic acid in acetic acid, or exposure to UV light, though the feasibility depends on the materials.[15] All disposable materials that have come into contact with the compound must be treated as hazardous waste.[2]

Induction of Apoptosis in Cell Culture (General Protocol)

This is a generalized protocol based on studies with other N-nitrosamines and should be optimized for the specific cell line and experimental goals.

-

Cell Culture: Plate cells (e.g., HL-60 or HepG2) at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.[16][17]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 18, 24, 48, 72 hours).[16][17]

-

Apoptosis Assays: Analyze for apoptosis using methods such as:

-

Morphological Analysis: Observe chromatin condensation using a fluorescent DNA stain (e.g., DAPI or Hoechst 33342) under a fluorescence microscope.[17]

-

Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[16]

-

PARP Cleavage: Detect the cleavage of poly(ADP-ribose) polymerase (PARP) by Western blotting, a hallmark of caspase-mediated apoptosis.[17]

-

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a research laboratory, from preparation to disposal.

Caption: Workflow for the safe laboratory handling of this compound.

Signaling Pathway for N-Nitrosamine Induced Apoptosis

N-Nitrosamines, including NDBA, have been shown to induce apoptosis through a caspase-dependent pathway.[16][17] The following diagram provides a simplified representation of this signaling cascade.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Naarini Molbio Pharma [naarini.com]

- 5. lsuhsc.edu [lsuhsc.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. N-Nitroso-Di-N-Butylamine-D18 | CAS No- 1219798-82-9 | Simson Pharma Limited [simsonpharma.com]

- 9. N-NITROSODIBUTYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. N-Nitrosodibutylamine | CAS#:924-16-3 | Chemsrc [chemsrc.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 15. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 16. researchgate.net [researchgate.net]

- 17. Induction of apoptosis and reactive oxygen species production by N-nitrosopiperidine and N-nitrosodibutylamine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review on the Occurrence of N-Nitrosodibutylamine (NDBA)

Introduction

N-Nitrosodibutylamine (NDBA) is an organic compound belonging to the N-nitrosamine class, a group of chemicals recognized for their carcinogenic properties.[1] It is a pale yellow, viscous, oily liquid that is sensitive to light, particularly UV light.[2][3][4] The International Agency for Research on Cancer (IARC) has classified NDBA as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans," based on substantial evidence of carcinogenicity in animal studies.[1] NDBA is not produced commercially in significant quantities but forms as an unintended byproduct in various industrial processes and consumer products.[2] Its presence as a contaminant in food, pharmaceuticals, rubber products, and the environment is a significant public health concern, necessitating sensitive analytical methods for its detection and control.[1][5][6]

Formation Pathways

N-Nitrosamines, including NDBA, are formed through the reaction of secondary or tertiary amines with a nitrosating agent.[6][7][8] The primary pathway for NDBA formation involves the reaction of its precursor, dibutylamine (B89481) (a secondary amine), with nitrosating agents like nitrites (NO₂⁻) or various nitrogen oxides (NOx).[1][4]

This reaction is influenced by several factors:

-

pH: The reaction is often catalyzed by acidic conditions, such as those found in the human stomach, where nitrite (B80452) is converted to nitrous acid (HNO₂), a potent nitrosating agent.[9][10]

-

Temperature: High temperatures, such as those used in cooking and food processing, can accelerate the rate of nitrosamine (B1359907) formation.[1]

-

Precursors: The presence and concentration of both the amine (dibutylamine) and the nitrosating agent are critical for the formation of NDBA.[1]

Occurrence and Quantitative Data

NDBA has been detected in a wide range of matrices. The general population may be exposed through inhalation of contaminated air or tobacco smoke, and ingestion of certain foods and beverages.[2] Occupational exposure can occur through inhalation and dermal contact in industries like rubber manufacturing.[2]

Table 1: Summary of N-Nitrosodibutylamine (NDBA) Occurrence and Concentration

| Matrix Category | Specific Matrix | Reported Concentration | Reference(s) |

| Consumer Products | Rubber Products (e.g., baby bottle nipples) | 16 ppb (in aqueous extract) | [2] |

| Tobacco Smoke | 2 ng/cigarette (in condensate) | [2] | |

| Food & Beverages | Cured/Processed Meats (e.g., sausages) | 0.69 µg/kg | [11] |

| Fish and Fish Products | Detected, levels vary | [1][12] | |

| Cheese | Detected, levels vary | [13][14] | |

| Beer | Detected, levels vary | [13][15] | |

| Pharmaceuticals | Drug Substances & Products (e.g., Valsartan) | Trace levels, requires highly sensitive detection | [5] |

| Environmental | Industrial Air (Rubber Plants) | Median: 0.17 µg/m³; Maximum: 7.6 µg/m³ | [2] |

| Industrial Effluent (Coke Plant) | 0.82 µg/L | [2] | |

| Water (as disinfection byproduct) | Detected, levels vary | [1][15] |

Toxicology and Metabolic Activation

The carcinogenicity of N-nitrosamines is primarily linked to their metabolic activation into reactive electrophiles that can damage DNA.[16][17] For NDBA, this process is initiated by cytochrome P450 (CYP450) enzymes, predominantly in the liver.[1][16]

The key steps in the metabolic activation pathway are:

-

α-Hydroxylation: CYP450 enzymes catalyze the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group.[1][17]

-

Decomposition: The resulting α-hydroxy NDBA is unstable and spontaneously decomposes.

-

Formation of Diazonium Ion: This decomposition yields a highly reactive butyldiazonium ion.[17]

-

DNA Alkylation: The diazonium ion acts as a potent alkylating agent, transferring a butyl group to DNA bases. This forms DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate cancer.[16][17]

The primary target organ for NDBA-induced carcinogenicity in animal studies is the urinary bladder.[1]

References

- 1. N-Nitrosodibutylamine | 924-16-3 | Benchchem [benchchem.com]

- 2. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurolab.net [eurolab.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 6. researchgate.net [researchgate.net]

- 7. Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond | Semantic Scholar [semanticscholar.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdn.who.int [cdn.who.int]

- 13. canada.ca [canada.ca]

- 14. Quantification of nitrosamines in foods - Analytice [analytice.com]

- 15. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

N-Nitrosodibutylamine-d18 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Nitrosodibutylamine-d18 (NDBA-d18), a deuterated analog of the known carcinogenic compound N-Nitrosodibutylamine (NDBA). This document is intended for use by professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

Chemical and Physical Properties

This compound is the deuterium-labeled form of N-Nitrosodibutylamine.[1] It is primarily used as an internal standard for the quantitative analysis of NDBA in various matrices by techniques such as NMR, GC-MS, or LC-MS.[2] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for accurate quantification without interfering with the analysis of the non-labeled analyte.

| Property | Value |

| CAS Number | 1219798-82-9 |

| Molecular Formula | C₈D₁₈N₂O |

| Molecular Weight | 176.35 g/mol |

| Synonyms | Dibutylnitrosamine-d18; NDBA-d18; N-Butyl-N-nitroso-1-butanamine-d18; N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide[1][] |

| Appearance | Colorless to Yellow Oil[1][] |

| Purity | Typically >95% (GC)[5] |

| Solubility | Soluble in Chloroform and Methanol[1][] |

| Storage Conditions | Store at -20°C in an amber vial under an inert atmosphere[1][] |

| Stability | Light sensitive[1] |

| Unlabeled CAS Number | 924-16-3[5] |

Metabolic Pathways of N-Nitrosodibutylamine

To understand the biological relevance and the research applications of NDBA-d18, it is crucial to be familiar with the metabolic pathways of its non-deuterated counterpart, NDBA. The carcinogenicity of NDBA is dependent on its metabolic activation by cytochrome P450 (CYP450) enzymes.[6] The primary metabolic routes involve hydroxylation at different positions of the butyl chains.[7]

The metabolic activation of NDBA can proceed through several hydroxylation pathways: α-, β-, γ-, and δ-hydroxylation.[7] The α-hydroxylation pathway is considered to be of primary importance for the carcinogenic activity of NDBA.[7] This pathway leads to the formation of reactive electrophilic intermediates that can form DNA adducts, potentially leading to mutations and the initiation of carcinogenesis.[6] In the context of intestinal first-pass metabolism, ω-hydroxylation is a predominant pathway.[8][9]

Below is a diagram illustrating the principal metabolic activation pathway of N-Nitrosodibutylamine.

Experimental Protocols

This compound is frequently used as an internal standard in analytical methods for the detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products. The following is a representative experimental protocol based on the United States Pharmacopeia (USP) General Chapter <1469> for the analysis of nitrosamines by LC-MS.[10]

Objective: To quantify N-Nitrosodibutylamine (NDBA) in a drug substance using NDBA-d18 as an internal standard by LC-MS/MS.

Materials and Reagents:

-

N-Nitrosodibutylamine (NDBA) reference standard

-

This compound (NDBA-d18) internal standard

-

Formic acid

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Drug substance for analysis

-

0.45 µm PTFE syringe filters

Instrumentation:

-

Liquid Chromatograph coupled with a tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Preparation of Internal Standard Solution (ISS):

-

Prepare a stock solution of NDBA-d18 at a concentration of 1 µg/mL in water.[10]

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of NDBA.

-

Create a series of calibration standards by spiking appropriate amounts of the NDBA stock solution and a fixed amount of the ISS into a suitable diluent (e.g., 1% formic acid in water).

-

-

Sample Preparation:

-

Accurately weigh 80 mg of the drug substance into a 2 mL centrifuge tube.

-

Add 1188 µL of diluent (1% formic acid in water) and 12 µL of the Internal Standard Solution.

-

Vortex the mixture at 2500 rpm for 20 minutes.

-

Centrifuge at approximately 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.[10]

-

-

LC-MS/MS Analysis:

-

Inject the prepared standard and sample solutions into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient elution program.

-

Monitor the specific mass transitions for both NDBA and NDBA-d18 in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of NDBA to the peak area of NDBA-d18 against the concentration of NDBA.

-

Determine the concentration of NDBA in the sample by interpolating its peak area ratio from the calibration curve.

-

The workflow for this analytical procedure is depicted in the diagram below.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart, a compound of significant toxicological concern. This guide has provided essential data on its properties, an overview of the relevant metabolic pathways of NDBA, and a detailed experimental protocol for its application as an internal standard in LC-MS analysis. For researchers and professionals in the pharmaceutical industry, the use of NDBA-d18 is critical for ensuring the safety and quality of drug products through the precise monitoring of nitrosamine impurities.

References

- 1. Naarini Molbio Pharma [naarini.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hpc-standards.com [hpc-standards.com]

- 5. N-Nitroso-di-n-butylamine-d18 | LGC Standards [lgcstandards.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Commercial suppliers and availability of N-Nitrosodibutylamine-d18

An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Availability, Analysis, and Application of N-Nitrosodibutylamine-d18.

This technical guide provides a comprehensive overview of this compound (NDBA-d18), a critical analytical standard for the detection and quantification of the carcinogenic nitrosamine (B1359907) impurity, N-Nitrosodibutylamine (NDBA). This document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry involved in quality control, analytical development, and regulatory compliance.

Commercial Availability and Suppliers

This compound is available from a range of specialized chemical suppliers. These companies offer the compound in various quantities and purities, often accompanied by a Certificate of Analysis (CoA) detailing its specific characteristics. The isotopic purity of NDBA-d18 is a critical parameter for its use as an internal standard in isotope dilution mass spectrometry.

Below is a summary of prominent commercial suppliers and the typical product specifications for this compound.

| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Quantities |

| LGC Standards | TRC-N525537 | >95% (GC) | Not specified | 2.5 mg, 5 mg, 10 mg |

| MedchemExpress | HY-131113S | 99.53% | Not specified | 1 mg, 5 mg |

| Cambridge Isotope Laboratories, Inc. | DLM-11196 | 98% | 98% | 1 mg/mL in Methylene chloride-d2 (1.2 mL) |

| Simson Pharma Limited | V020048 | Not specified | Not specified | Inquire for details |

| Clearsynth | CS-T-83361 | ≥ 95% (HPLC) | Not specified | 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| USP | 1A05420 | Solution (1 mg/mL) | Not specified | 1 mL |

| Veeprho | Not specified | Not specified | Not specified | Inquire for details |

| Naarini Molbio Pharma | NIT-004 | Not specified | Not specified | Inquire for details |

| Pharmaffiliates | PA PST 010710 | Not specified | Not specified | Inquire for details |

| Clinivex | Not specified | Not specified | Not specified | Inquire for details |

| Biosynth | FN177119 | Not specified | Not specified | Inquire for details |

| CymitQuimica | Not specified | Not specified | 5mg, 10mg, 2500µg | |

| Genprice | Not specified | Not specified | Inquire for details | |

| Santa Cruz Biotechnology | Not specified | Not specified | Inquire for details | |

| Novachem | Not specified | Not specified | Inquire for details |

Experimental Protocols: Quantification of N-Nitrosodibutylamine using Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard for the accurate quantification of NDBA in various matrices, including pharmaceutical drug substances, drug products, and environmental samples.[1] Isotope dilution analysis is a highly precise and accurate technique that corrects for sample matrix effects and variations in sample preparation and instrument response.[2][3][4]

General Workflow for NDBA Analysis

The following diagram illustrates a typical workflow for the analysis of NDBA using NDBA-d18 as an internal standard.

Detailed Methodologies

The following are generalized methodologies based on established analytical procedures for nitrosamine analysis. Specific parameters should be optimized and validated for the particular matrix and instrumentation being used.

1. Sample Preparation (for a Solid Dosage Form)

-

Sample Weighing: Accurately weigh a representative amount of the homogenized drug product powder.

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample. The concentration of the internal standard should be in the mid-range of the expected NDBA concentration in the sample.

-

Extraction:

-

Add a suitable extraction solvent (e.g., dichloromethane, methanol).

-

Vortex or sonicate the sample to ensure complete extraction of NDBA and NDBA-d18.

-

Centrifuge the sample to pelletize any undissolved excipients.

-

-

Clean-up (if necessary):

-

Concentration and Reconstitution:

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

-

2. Instrumental Analysis: LC-MS/MS Method

-

Liquid Chromatograph (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

NDBA (Analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 159.1 -> 116.1).

-

NDBA-d18 (Internal Standard): Monitor the corresponding transition for the deuterated standard (e.g., m/z 177.2 -> 128.2).

-

-

3. Instrumental Analysis: GC-MS/MS Method

-

Gas Chromatograph (GC):

-

Column: A capillary column with a non-polar or mid-polar stationary phase is suitable.

-

Injector: Splitless or PTV (Programmed Temperature Vaporization) injection.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for NDBA and NDBA-d18 are monitored.

-

Logical Relationships in Isotope Dilution Analysis

The fundamental principle of isotope dilution analysis is the addition of a known amount of an isotopically labeled standard to a sample, which then serves as a reference for the quantification of the unlabeled analyte. The following diagram illustrates the logical relationship between the analyte and the internal standard throughout the analytical process.

This guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For specific applications, it is imperative to consult relevant regulatory guidelines and perform comprehensive method validation.

References

Methodological & Application

Quantitative Analysis of N-Nitrosodibutylamine (NDBA) Using N-Nitrosodibutylamine-d18 as an Internal Standard

Application Note and Protocol

Introduction

N-Nitrosodibutylamine (NDBA) is a member of the nitrosamine (B1359907) class of compounds, which are classified as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for both drug manufacturers and regulatory authorities.[1] Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control and limit the presence of these impurities in drug substances and products.[1][2]

Accurate and sensitive analytical methods are crucial for the detection and quantification of NDBA at trace levels.[3] The use of a stable isotope-labeled internal standard, such as N-Nitrosodibutylamine-d18 (NDBA-d18), is a widely accepted and robust approach for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The co-elution of the deuterated internal standard with the target analyte compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.[4] This document provides a detailed protocol for the quantitative analysis of NDBA in a pharmaceutical matrix using NDBA-d18 as an internal standard.

Experimental Protocol

This protocol is a composite based on established methods for nitrosamine analysis in pharmaceuticals.[5][6]

Materials and Reagents

-

N-Nitrosodibutylamine (NDBA) reference standard

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Drug substance/product for analysis

-

0.45 µm PTFE syringe filters

Preparation of Standard Solutions

Internal Standard Stock Solution (IS Stock):

-

Prepare a 1 µg/mL solution of NDBA-d18 in methanol.

NDBA Stock Solution:

-

Prepare a 1 µg/mL solution of NDBA in methanol.

Working Standard Solutions (Calibration Curve):

-

Prepare a series of calibration standards by serially diluting the NDBA Stock Solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.

-

Spike each calibration standard with the IS Stock solution to a final concentration of 10 ng/mL of NDBA-d18.

Sample Preparation

-

Accurately weigh 100 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.

-

Add 10 mL of methanol.

-

Add a specific volume of the IS Stock solution to achieve a final concentration of 10 ng/mL of NDBA-d18.

-

Vortex the mixture for 10 minutes to ensure complete dissolution/extraction of NDBA.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of NDBA. Optimization may be required based on the specific instrumentation used.[5][6][9]

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water[5] |

| Mobile Phase B | 0.1% Formic acid in Methanol[5] |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in Positive Mode |

| MRM Transitions | NDBA: 159.1 > 114.1 (Quantifier), 159.1 > 57.1 (Qualifier)NDBA-d18: 177.2 > 126.2 (Quantifier)[9] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Quantitative Data Summary

The performance of the method should be evaluated through a validation process. The following table summarizes typical acceptance criteria and expected results for key validation parameters.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | ≥ 0.995 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.5 ng/mL |

| Accuracy (Recovery) | 80-120% | 95-105% |

| Precision (%RSD) | ≤ 15% | < 10% |

Signaling Pathways and Experimental Workflow Visualization

While NDBA is a carcinogen, its specific signaling pathways are complex and beyond the scope of a standard analytical protocol. The focus of this application note is the experimental workflow for its quantification.

Caption: Experimental workflow for the quantitative analysis of NDBA using NDBA-d18 internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate means for the quantitative analysis of NDBA in pharmaceutical products. This approach is in line with regulatory expectations for the control of nitrosamine impurities and is essential for ensuring the safety and quality of drug products.[2][10] Method validation must be performed to demonstrate its suitability for its intended purpose.

References

- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lcms.cz [lcms.cz]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. N-Nitroso-di-n-butylamine-d18 | LGC Standards [lgcstandards.com]

- 8. store.usp.org [store.usp.org]

- 9. lcms.cz [lcms.cz]

- 10. trial.medpath.com [trial.medpath.com]

Application Notes and Protocols for the Analysis of N-Nitrosodibutylamine-d18 in Food and Beverage Safety Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N-Nitrosodibutylamine (NDBA) in various food and beverage matrices, utilizing N-Nitrosodibutylamine-d18 (NDBA-d18) as an internal standard for accurate and reliable results. N-nitrosamines are a class of genotoxic impurities that are of significant concern due to their carcinogenic potential.[1] Regulatory bodies worldwide are increasingly scrutinizing their presence in consumer products.[2] The use of a deuterated internal standard like NDBA-d18 is a critical component of robust analytical methods, allowing for the correction of matrix effects and variations during sample preparation and analysis.[3]

Introduction to N-Nitrosodibutylamine (NDBA) and the Role of NDBA-d18

N-Nitrosodibutylamine (NDBA) is a member of the nitrosamine (B1359907) family of compounds, which can form in foods and beverages as a result of the reaction between secondary amines and nitrosating agents (such as nitrites) during processing and storage.[1] Due to its potential carcinogenicity, monitoring the levels of NDBA in the food supply is crucial for consumer safety.

This compound (NDBA-d18) is a stable, isotopically labeled version of NDBA where 18 hydrogen atoms have been replaced with deuterium. This deuterated analog is an ideal internal standard for isotope dilution mass spectrometry methods. Since NDBA-d18 is chemically identical to NDBA, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. Its different mass, however, allows it to be distinguished from the non-labeled NDBA, enabling precise quantification by correcting for any analyte loss during sample preparation and analysis.

Logical Relationship: The Isotope Dilution Principle

Caption: Isotope dilution workflow for NDBA analysis.

Analytical Methodologies

The two primary analytical techniques for the sensitive and selective determination of NDBA in food and beverage samples are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile nitrosamines like NDBA.

Experimental Workflow: GC-MS/MS Analysis

Caption: General workflow for GC-MS/MS analysis of NDBA.

Protocol: Analysis of NDBA in Cured Meat Products by GC-MS/MS

This protocol is a synthesized procedure based on established methods for nitrosamine analysis in meat.[4][5]

1. Sample Preparation and Extraction

-

Homogenize 10 g of the cured meat sample.

-

Spike the homogenized sample with a known amount of NDBA-d18 internal standard solution.

-

Add 50 mL of 1 M NaOH in methanol (B129727) and mix thoroughly.[4]

-

Perform liquid-liquid extraction by adding 50 mL of dichloromethane (B109758) and shaking vigorously for 5 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

-

Collect the lower dichloromethane layer.

-

Repeat the extraction of the aqueous layer with another 50 mL of dichloromethane.

-

Combine the dichloromethane extracts.

2. Cleanup

-

Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.[4]

-

Elute the nitrosamines from the SPE cartridge with an appropriate solvent mixture (e.g., dichloromethane/acetone).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-1701 capillary column (or equivalent)[4]

-

Injector Temperature: 220 °C

-

Oven Program: Start at 40 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then ramp to 240 °C at 20 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Chemical Ionization (CI) with ammonia (B1221849) as the reagent gas is recommended for high sensitivity.[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

NDBA: Precursor Ion (m/z) -> Product Ion (m/z)

-

NDBA-d18: Precursor Ion (m/z) -> Product Ion (m/z)

-

-

4. Quantification

-

Generate a calibration curve using standard solutions of NDBA at various concentrations, each containing the same fixed amount of NDBA-d18.

-

Calculate the concentration of NDBA in the sample by comparing the peak area ratio of NDBA to NDBA-d18 against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile.

Experimental Workflow: LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS analysis of NDBA.

Protocol: Analysis of NDBA in Beer by LC-MS/MS

This protocol is a synthesized procedure based on established methods for nitrosamine analysis.[6][7]

1. Sample Preparation and Extraction

-

Degas 20 mL of the beer sample by sonication.

-

Spike the degassed sample with a known amount of NDBA-d18 internal standard solution.[7]

-

Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction.

-

Add 20 mL of acetonitrile (B52724) to the sample and shake vigorously for 1 minute.

-

Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) and shake for another minute.

-

Centrifuge at 5000 rpm for 10 minutes.

2. Cleanup

-

Take an aliquot of the upper acetonitrile layer and perform dispersive solid-phase extraction (d-SPE) using a suitable sorbent (e.g., PSA and C18) to remove interfering compounds.

-

Vortex and centrifuge.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

-

Mobile Phase A: 0.1% Formic acid in water.[3]

-

Mobile Phase B: 0.1% Formic acid in methanol.[3]

-

Gradient Elution: A suitable gradient to achieve separation of NDBA from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[3]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

NDBA: Precursor Ion (m/z) -> Product Ion (m/z)

-

NDBA-d18: Precursor Ion (m/z) -> Product Ion (m/z)

-

-

4. Quantification

-

Follow the same quantification procedure as described for the GC-MS/MS method.

Quantitative Data Summary

The following tables summarize typical method performance data for the analysis of NDBA in food matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance for NDBA Analysis by GC-MS/MS in Cured Meat

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.05 - 0.10 µg/kg | [4] |

| Limit of Quantification (LOQ) | 0.10 - 0.30 µg/kg | [4] |

| Recovery | 70 - 120% | [4] |

| Precision (RSD) | < 15% | [4] |

Table 2: Method Performance for NDBA Analysis by LC-MS/MS in Beverages

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.02 µg/kg | [9] |

| Limit of Quantification (LOQ) | 0.05 µg/kg | [9] |

| Recovery | 80 - 120% | [9] |

| Precision (RSD) | < 20% | [9] |

Regulatory Context

Regulatory limits for nitrosamines in food and beverages are not globally harmonized and can vary by region and food category. It is essential for researchers and manufacturers to consult the specific regulations of their target markets. For example, some jurisdictions have established maximum permissible limits for certain nitrosamines in specific products like cured meats.[10] It is also important to note that for many nitrosamines, a principle of "as low as reasonably achievable" (ALARA) is applied due to their carcinogenic potential.[11]

Conclusion

The use of this compound as an internal standard in conjunction with sensitive analytical techniques like GC-MS/MS and LC-MS/MS provides a robust and reliable framework for the safety testing of food and beverage products. The detailed protocols and performance data presented in these application notes serve as a valuable resource for laboratories involved in the monitoring of NDBA, contributing to the overall safety of the food supply. Method validation in the specific food matrix of interest is crucial to ensure accurate and defensible results.

References

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]